2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a furan ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under specific conditions to form the target compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, and may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification steps could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new therapeutic agents due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethanol
- **2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-(4-fluorobenzylidene)acetohydrazide
Uniqueness
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is unique due to its combination of a benzimidazole core, a furan ring, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-18(14-20-10-7-13-30-20)15-25-27-23(29)17-31-24-26-21-11-5-6-12-22(21)28(24)16-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,27,29)/b18-14+,25-15+ |
InChI Key |
GFEPLSSQNMEKGI-AAODZYIFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.